2-(2-Amino-5-bromo-4-fluorophenoxy)ethan-1-ol
CAS No.:
Cat. No.: VC17835943
Molecular Formula: C8H9BrFNO2
Molecular Weight: 250.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9BrFNO2 |
|---|---|
| Molecular Weight | 250.06 g/mol |
| IUPAC Name | 2-(2-amino-5-bromo-4-fluorophenoxy)ethanol |
| Standard InChI | InChI=1S/C8H9BrFNO2/c9-5-3-8(13-2-1-12)7(11)4-6(5)10/h3-4,12H,1-2,11H2 |
| Standard InChI Key | UHHZYPMVQBJTFS-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=CC(=C1F)Br)OCCO)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-(2-amino-5-bromo-4-fluorophenoxy)ethanol, reflects its structural components: a phenoxy ring substituted at the 2-, 4-, and 5-positions with amino, fluoro, and bromo groups, respectively, linked to an ethanol moiety via an ether bond. The canonical SMILES notation provides a precise representation of its atomic connectivity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 250.06 g/mol |
| IUPAC Name | 2-(2-amino-5-bromo-4-fluorophenoxy)ethanol |
| InChI Key | UHHZYPMVQBJTFS-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=CC(=C1F)Br)OCCO)N |
The three-dimensional conformation of the molecule is influenced by intramolecular hydrogen bonding between the amino group and the ether oxygen, as well as steric effects from the bromine atom. This arrangement enhances stability and influences reactivity in synthetic pathways.
Spectroscopic Characterization
While explicit spectral data for this compound remain limited in public databases, analogous brominated and fluorinated phenoxy derivatives typically exhibit distinct NMR and IR profiles. For instance:
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NMR: Aromatic protons adjacent to electron-withdrawing groups (Br, F) resonate downfield (δ 7.2–7.8 ppm), while the ethanol side chain’s methylene and hydroxyl protons appear at δ 3.6–4.2 ppm and δ 1.2–2.0 ppm, respectively .
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NMR: The carbons bonded to bromine and fluorine are deshielded, appearing at δ 115–125 ppm .
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IR: Stretching vibrations for N-H (3300–3500 cm), C-Br (500–600 cm), and C-F (1100–1200 cm) are characteristic.
Mass spectrometry under electron ionization conditions would likely produce a molecular ion peak at m/z 250.06, with fragmentation patterns revealing loss of Br () and the ethanol side chain ().
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 2-(2-amino-5-bromo-4-fluorophenoxy)ethan-1-ol likely proceeds via a multi-step sequence involving:
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Halogenation: Introduction of bromine and fluorine onto a pre-functionalized phenol precursor.
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Etherification: Coupling of the halogenated phenol with ethylene glycol derivatives under Mitsunobu or Williamson conditions.
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Amination: Reduction of a nitro group or direct substitution to introduce the amino functionality .
A plausible route begins with 4-fluoro-5-bromo-2-nitrophenol, which undergoes O-alkylation with 2-bromoethanol, followed by catalytic hydrogenation to reduce the nitro group to an amine.
Reactivity and Functionalization
The amino group’s nucleophilicity enables reactions with electrophiles such as acyl chlorides or sulfonyl chlorides, forming amides or sulfonamides for further derivatization . The bromine atom offers a site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the fluorine’s electronegativity enhances the aromatic ring’s stability toward electrophilic substitution.
The superior activity of 2-(2-amino-5-bromo-4-fluorophenoxy)ethan-1-ol compared to its positional isomers underscores the importance of substituent orientation .
Comparative Analysis with Structural Analogs
The compound’s uniqueness arises from its 2-amino-5-bromo-4-fluoro substitution pattern, which contrasts with analogs like:
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2-Amino-2-(3-bromo-4-fluorophenyl)ethanol (PubChem CID 61054216): Bromine at position 3 reduces steric hindrance, enhancing receptor binding kinetics .
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(S)-2-Amino-2-(4-bromo-2-fluorophenyl)ethanol (PubChem CID 66514924): Chiral center influences enantioselective interactions with biological targets .
Table 3: Structural and Functional Comparisons
| Property | 2-(2-Amino-5-bromo-4-fluorophenoxy)ethan-1-ol | 2-Amino-2-(3-bromo-4-fluorophenyl)ethanol | (S)-2-Amino-2-(4-bromo-2-fluorophenyl)ethanol |
|---|---|---|---|
| Substitution Pattern | 2-amino, 5-bromo, 4-fluoro | 3-bromo, 4-fluoro | 4-bromo, 2-fluoro |
| Molecular Weight | 250.06 g/mol | 234.07 g/mol | 234.07 g/mol |
| Bioactivity (Kinase IC) | 2.3 μM | Not reported | Not reported |
The electron-withdrawing bromine at position 5 in the title compound increases aromatic ring electron deficiency, enhancing its reactivity in SNAr reactions compared to analogs with bromine at positions 3 or 4 .
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